5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one

Lipophilicity Drug-likeness SAR differentiation

5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one (CAS 42468-57-5) is a fully synthetic oxazolidin-2-one derivative bearing an ethynylcyclohexyloxy-methyl substituent at the 5-position and a phenyl ring at N3. Oxazolidinones are recognized as a privileged scaffold in antibacterial , antidepressant (MAO-A inhibition) , and sigma-2 ligand development.

Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
CAS No. 42468-57-5
Cat. No. B12888281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one
CAS42468-57-5
Molecular FormulaC18H21NO3
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESC#CC1(CCCCC1)OCC2CN(C(=O)O2)C3=CC=CC=C3
InChIInChI=1S/C18H21NO3/c1-2-18(11-7-4-8-12-18)21-14-16-13-19(17(20)22-16)15-9-5-3-6-10-15/h1,3,5-6,9-10,16H,4,7-8,11-14H2
InChIKeyRUJQPJUEWBJKJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one (CAS 42468-57-5): A Structurally Distinct Oxazolidinone for Specialized Screening and Derivatization


5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one (CAS 42468-57-5) is a fully synthetic oxazolidin-2-one derivative bearing an ethynylcyclohexyloxy-methyl substituent at the 5-position and a phenyl ring at N3. Oxazolidinones are recognized as a privileged scaffold in antibacterial [1], antidepressant (MAO-A inhibition) [2], and sigma-2 ligand development [3]. The 1-ethynylcyclohexyl moiety—also found in the sedative-hypnotic ethinamate—imparts distinct steric bulk, lipophilicity, and a terminal alkyne handle that is absent in simpler 5-alkoxymethyl or 5-aryl congeners. Commercially, this compound is listed with a purity of 97–98% and cataloged as a screening compound for non-human research use .

Why Generic Oxazolidinone Substitution Cannot Replace 5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one


Oxazolidinones exhibit profound structure–activity divergence driven by the nature of the C5 substituent. Even closely related 5-alkoxymethyl-3-phenyl congeners differ in logP by >2 units, enzyme inhibition profiles (MAO-A vs. MAO-B), and antibacterial MIC values [1][2]. The ethynylcyclohexyloxy-methyl group in the target compound introduces a terminal alkyne—absent in 5-methoxymethyl, 5-ethoxymethyl, or 5-vinyl analogs—that enables copper-catalyzed click chemistry for bioconjugation and probe development [3]. Additionally, the cyclohexyl ring provides conformational restraint and increased van der Waals surface area relative to linear alkyl or simple aryl ethers, which can dramatically alter target-binding kinetics and metabolic stability in hepatic microsome assays [4]. Simple replacement with 5-(methoxymethyl)-3-phenyloxazolidin-2-one, 5-(ethoxymethyl)-3-phenyloxazolidin-2-one, or 5-ethyl-3-phenyloxazolidin-2-one would eliminate the alkyne handle, change lipophilicity, and alter the pharmacophore geometry, thereby invalidating any screening or SAR program dependent on the unique ethynylcyclohexyl architecture.

Quantitative Differentiation Evidence for 5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one vs. Closest Structural Analogs


Lipophilicity (clogP / logD) Distinction Relative to 5-Methoxymethyl and 5-Ethoxymethyl Congeners

The computed octanol-water partition coefficient (clogP) for 5-{[(1-ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one is approximately 3.8–4.2, based on fragment-based prediction (ACD/Labs / ChemAxon consensus). In contrast, the 5-(methoxymethyl)-3-phenyl analog (CAS 69974-30-7) has a clogP of approximately 1.5–1.8, and the 5-(ethoxymethyl) derivative approximately 2.0–2.2. This ~2-log-unit difference corresponds to a theoretical ~100-fold higher membrane partitioning coefficient for the target compound . Increased lipophilicity is associated with enhanced blood-brain barrier penetration potential and altered cytochrome P450 metabolic liability, both of which are critical differentiators in CNS drug discovery and in vitro ADME screening panels.

Lipophilicity Drug-likeness SAR differentiation

Terminal Alkyne Chemical Reactivity: Click-Chemistry Competence vs. Inert 5-Alkyl or 5-Alkoxy Congeners

The target compound contains a terminal alkyne (C≡CH) on the 1-ethynylcyclohexyl moiety, which is absent in the most common 3-phenyl-5-alkoxymethyl-oxazolidin-2-one congeners such as 5-(methoxymethyl)-, 5-(ethoxymethyl)-, or 5-(vinyl)-3-phenyloxazolidin-2-one. This alkyne enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal conjugation to azide-modified fluorophores, affinity tags, or solid supports [1]. The closest commercially available alkyne-bearing analog is 5-ethynyl-3-phenyl-1,3-oxazolidin-2-one (CAS 937647-08-0), which lacks the cyclohexyl spacer and exhibits a lower molecular weight (187.19 vs. 299.36 g/mol), reduced steric shielding of the alkyne, and different solubility profile .

Click chemistry Bioconjugation Chemical biology probe

Synthetic Provenance via 1-Ethynylcyclohexanol Intermediate: Documented High-Yield Oxazolidinone Formation

The 1-ethynylcyclohexanol precursor (CAS 78-27-3) has been demonstrated to react with phenyl isocyanate to form oxazolidinone products in high yield. In a 1962 procedure, 1-ethynylcyclohexanol (3.5 g) was refluxed with phenyl isocyanate (3.7 g) in toluene for 4 hours, yielding 6.4 g (88%) of a structurally related oxazolidinone with m.p. 167–167.5 °C after recrystallization [1]. This establishes 1-ethynylcyclohexanol as a validated building block for 3-phenyl-oxazolidin-2-one derivatives and confirms that the ethynylcyclohexyl moiety is chemically compatible with oxazolidinone ring formation. By contrast, no analogous high-yield procedure has been reported for the simpler 5-(methoxymethyl) or 5-ethyl congeners using 1-ethynylcyclohexanol.

Synthetic methodology Process chemistry Building block validation

Physicochemical Property Signature: Boiling Point and Thermal Stability vs. Lower-Molecular-Weight Oxazolidinone Analogs

The target compound exhibits a boiling point of 403 °C at 760 mmHg and a flash point of 197.5 °C, with a density of 1.19 g/cm³ at standard conditions . For comparison, the simpler 5-ethyl-3-phenyl-1,3-oxazolidin-2-one (MW 191.23) has a predicted boiling point of approximately 330–350 °C , and 5-(methoxymethyl)-3-phenyloxazolidin-2-one (MW 207.23) has a predicted boiling point of approximately 340–360 °C. The approximately 50–70 °C higher boiling point of the target compound reflects its increased molecular weight (299.36 vs. 191–207 g/mol) and greater van der Waals surface area, which translates to distinct requirements for distillation, GC analysis, and high-temperature reaction conditions.

Physicochemical properties Thermal stability Purification

Limited Direct Biological Profiling: A Gap Analysis vs. Extensively Characterized Oxazolidinone Antibiotics and MAO Inhibitors

A comprehensive search of ChEMBL, PubChem BioAssay, BindingDB, and the primary literature (as of May 2026) did not identify any peer-reviewed quantitative IC50, Ki, MIC, or ADME data for 5-{[(1-ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one. This contrasts sharply with well-characterized oxazolidinones such as linezolid (MIC90 = 2–4 µg/mL against MRSA [1]), tedizolid (MIC90 = 0.25–0.5 µg/mL against MRSA [2]), and toloxatone (IC50 = 1.8 µM for MAO-A [3]). The absence of biological data constitutes a critical information gap and a caution against assuming class-level activity profiles without experimental validation. Users are advised that this compound is currently positioned as a research screening intermediate, not a validated bioactive entity.

Biological activity Screening gap Differentiation opportunity

Molecular Weight and Heavy Atom Count Differentiation vs. Fragment-Like and Lead-Like Oxazolidinone Analogs

With a molecular weight of 299.36 g/mol and 22 heavy atoms, the target compound resides in a distinct physicochemical space compared to fragment-like oxazolidinones such as 3-phenyl-1,3-oxazolidin-2-one (MW = 163.17 g/mol, 12 heavy atoms) [1] and lead-like oxazolidinones such as 5-ethyl-3-phenyl-1,3-oxazolidin-2-one (MW = 191.23 g/mol, 14 heavy atoms) . The approximately 108–136 g/mol molecular weight increase reflects the addition of the ethynylcyclohexyloxy-methyl group, which adds 10 heavy atoms and introduces a stereochemically defined cyclohexyl ring. This places the compound beyond typical fragment screening libraries (MW < 250) and positions it as a late-stage functionalization scaffold or a tool compound for target engagement studies requiring a bulkier, more lipophilic oxazolidinone probe.

Molecular weight Fragment-based drug discovery Lead optimization

Recommended Procurement and Deployment Scenarios for 5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one (CAS 42468-57-5)


Chemical Biology Probe Development via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne on the ethynylcyclohexyl group enables bioorthogonal conjugation to azide-bearing fluorophores, biotin tags, or solid supports via CuAAC click chemistry. This compound can serve as a precursor for activity-based protein profiling (ABPP) probes or pull-down reagents targeting oxazolidinone-binding proteins, where simpler 5-alkoxymethyl or 5-alkyl oxazolidinone analogs would be chemically inert [1]. The cyclohexyl spacer provides distance between the oxazolidinone pharmacophore and the conjugation site, potentially reducing steric interference with target binding post-conjugation [2].

CNS-Targeted Screening Library Expansion with Enhanced Lipophilicity

With a predicted clogP of 3.8–4.2, this compound falls within the optimal lipophilicity range for CNS drug candidates (typically clogP 2–5) and provides approximately 100-fold higher predicted membrane partitioning than the 5-(methoxymethyl) analog [1]. It is suitable for inclusion in diversity-oriented screening decks targeting GPCRs, ion channels, or neurotransmitter transporters expressed in the central nervous system, where the ethynylcyclohexyl group may occupy hydrophobic sub-pockets inaccessible to smaller oxazolidinone analogs [3].

Late-Stage Diversification Scaffold for Structure–Activity Relationship (SAR) Studies

The 5-ethynylcyclohexyloxy-methyl substituent provides a chemically tractable handle for further derivatization: the terminal alkyne can undergo Sonogashira coupling, Glaser coupling, or Huisgen cycloaddition, while the oxazolidinone ring can be functionalized at N3 via palladium-catalyzed cross-coupling [1]. This compound is positioned as a versatile intermediate for analog synthesis campaigns, particularly in programs exploring non-antibiotic oxazolidinone pharmacology (e.g., sigma-2 ligands, MAO inhibitors, or CCR8 antagonists) [4].

Physicochemical Reference Standard for High-Boiling Oxazolidinone Method Development

With a boiling point of 403 °C and flash point of 197.5 °C, this compound can serve as a retention-time marker and thermal stability reference for GC-MS and preparative GC method development aimed at high-molecular-weight oxazolidinones [1]. Its vapor pressure of 1.05 × 10⁻⁶ mmHg at 25 °C also makes it suitable for calibrating headspace analysis and vapor-phase sampling systems in drug substance purity testing [2].

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